3,3',4,4'-Tetrabrometiléter de difenilo

Descripción general

Descripción

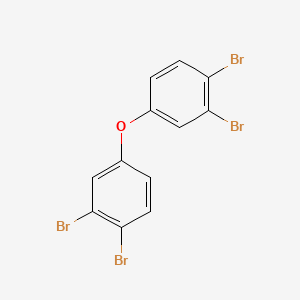

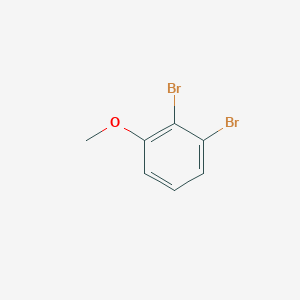

3,3’,4,4’-Tetrabromodiphenyl ether, also known as BDE No 77 solution or PBDE 77, is a chemical compound with the empirical formula C12H6Br4O . It has a molecular weight of 485.79 .

Molecular Structure Analysis

The molecular structure of 3,3’,4,4’-Tetrabromodiphenyl ether consists of two phenyl rings connected by an ether linkage, with four bromine atoms substituted at the 3, 3’, 4, and 4’ positions . The molecular formula is C12H6Br4O .

Physical And Chemical Properties Analysis

3,3’,4,4’-Tetrabromodiphenyl ether has a molecular weight of 485.79 . It is a solid substance with a melting point of 96.5-97.5 °C . It is slightly soluble in chloroform and methanol, and sparingly soluble in dichloromethane .

Aplicaciones Científicas De Investigación

Toxicología ambiental

3,3’,4,4’-Tetrabrometiléter de difenilo: ha sido ampliamente estudiado por su impacto ambiental, particularmente su toxicidad para la vida acuática. Las investigaciones han demostrado que puede ser altamente persistente en el medio ambiente y puede representar riesgos para los ecosistemas marinos . Los estudios a menudo se centran en su potencial de bioacumulación y los efectos en varias especies, incluidas las algas y los peces. La capacidad del compuesto para interrumpir los sistemas endocrinos es de particular preocupación .

Evaluación de riesgos para la salud humana

BDE-77 es parte de un grupo de químicos conocidos por sus posibles riesgos para la salud humana. Ha sido objeto de revisiones toxicológicas que examinan su absorción, distribución, metabolismo y eliminación en el cuerpo humano . Estos estudios son cruciales para comprender los posibles peligros para la salud, incluida la carcinogenicidad, la neurotoxicidad y la disrupción endocrina, lo que lleva a regulaciones y pautas de seguridad .

Biología del desarrollo

Las investigaciones han indicado que la exposición a BDE-77 durante el desarrollo puede tener efectos duraderos en el metabolismo hepático . Esta línea de investigación es fundamental para comprender cómo la exposición temprana a contaminantes ambientales puede programar las vías metabólicas, lo que puede llevar a problemas de salud más adelante en la vida.

Química analítica

BDE-77 se utiliza como estándar analítico en química ambiental para calibrar instrumentos como cromatógrafos de gases y cromatógrafos líquidos de alta resolución . Esta aplicación es esencial para medir con precisión la presencia y concentración de este compuesto en muestras ambientales.

Estudios de retardancia a la llama

Como un éter de difenilo polibromado, BDE-77 se ha utilizado como retardante de llama. La investigación en este campo explora su efectividad y la compara con otros retardantes de llama. Los estudios también investigan los impactos ambientales y para la salud de su uso en productos de consumo .

Seguridad industrial

Dada su naturaleza peligrosa, BDE-77 también se estudia en el contexto de la seguridad industrial. Las hojas de datos de seguridad de los materiales detallan cómo manipular, almacenar y eliminar la sustancia de forma segura. La investigación en esta área contribuye a los protocolos de seguridad en el lugar de trabajo y los procedimientos de respuesta ante emergencias .

Safety and Hazards

3,3’,4,4’-Tetrabromodiphenyl ether is classified as hazardous. It is very toxic to aquatic life with long-lasting effects . It may cause skin irritation, drowsiness, or dizziness, and may be fatal if swallowed and enters airways . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and using personal protective equipment .

Mecanismo De Acción

Target of Action

It is known that this compound interacts with various biological systems, potentially affecting cellular processes .

Mode of Action

3,3’,4,4’-Tetrabromodiphenyl ether interacts with its targets through a process known as debromination . This process involves the removal of bromine atoms from the compound, leading to the formation of diphenyl ether . The debromination process is facilitated by certain catalysts and can be influenced by environmental factors .

Biochemical Pathways

It has been suggested that the compound can induce changes in the expression of intracellular mirnas, which are involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses . Additionally, the compound’s debromination process can lead to the generation of diphenyl ether, which may further interact with other biochemical pathways .

Pharmacokinetics

Due to its chemical structure and properties, it is likely that this compound exhibits high persistence and bioaccumulation potential .

Result of Action

The molecular and cellular effects of 3,3’,4,4’-Tetrabromodiphenyl ether’s action are complex and can vary depending on the specific biological system and environmental context. For instance, it has been reported that the compound can cause oxidative stress by inhibiting antioxidant enzymes and increasing the content of malondialdehyde, a marker of oxidative damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,3’,4,4’-Tetrabromodiphenyl ether. For example, the presence of certain catalysts can enhance the compound’s debromination process . Moreover, the compound’s persistence and potential health hazards make it a significant concern in various environmental contexts .

Análisis Bioquímico

Biochemical Properties

3,3’,4,4’-Tetrabromodiphenyl ether plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. These interactions can lead to the formation of reactive oxygen species (ROS), causing oxidative stress in cells . Additionally, 3,3’,4,4’-Tetrabromodiphenyl ether can bind to thyroid hormone transport proteins, disrupting normal thyroid hormone homeostasis .

Cellular Effects

The effects of 3,3’,4,4’-Tetrabromodiphenyl ether on cells and cellular processes are diverse. It has been observed to induce apoptosis in germ cells through oxidative stress pathways . Furthermore, it can alter cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism . These disruptions can impair cell function and contribute to various adverse health effects.

Molecular Mechanism

At the molecular level, 3,3’,4,4’-Tetrabromodiphenyl ether exerts its effects through several mechanisms. It can bind to and inhibit the activity of enzymes involved in detoxification processes, such as glutathione S-transferases . Additionally, it can activate nuclear receptors, such as the aryl hydrocarbon receptor (AhR), leading to changes in gene expression . These molecular interactions contribute to the compound’s toxicological profile and its potential to cause harm to living organisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’,4,4’-Tetrabromodiphenyl ether can change over time. The compound is relatively stable, but it can undergo debromination and other degradation processes under certain conditions . Long-term exposure to 3,3’,4,4’-Tetrabromodiphenyl ether has been shown to cause persistent oxidative stress and inflammation in cells . These temporal effects highlight the importance of considering both short-term and long-term impacts when assessing the compound’s safety.

Dosage Effects in Animal Models

The effects of 3,3’,4,4’-Tetrabromodiphenyl ether vary with different dosages in animal models. At low doses, the compound may cause subtle changes in cellular function, while higher doses can lead to more severe toxic effects, such as liver damage and reproductive toxicity . Threshold effects have been observed, indicating that there is a dose below which no adverse effects are detected . At high doses, 3,3’,4,4’-Tetrabromodiphenyl ether can cause significant harm, including endocrine disruption and neurotoxicity .

Metabolic Pathways

3,3’,4,4’-Tetrabromodiphenyl ether is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which can further undergo conjugation reactions . These metabolic processes can influence the compound’s toxicity and its potential to bioaccumulate in living organisms. Additionally, 3,3’,4,4’-Tetrabromodiphenyl ether can affect metabolic flux and alter the levels of various metabolites, contributing to its overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, 3,3’,4,4’-Tetrabromodiphenyl ether is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its distribution throughout the body . The compound can also accumulate in lipid-rich tissues, such as adipose tissue and the liver . These distribution patterns can influence the compound’s bioavailability and its potential to cause adverse effects.

Subcellular Localization

The subcellular localization of 3,3’,4,4’-Tetrabromodiphenyl ether can affect its activity and function. The compound has been found to localize in the endoplasmic reticulum (ER) and mitochondria, where it can induce ER stress and mitochondrial dysfunction . These effects can disrupt cellular homeostasis and contribute to the compound’s toxicological profile. Additionally, post-translational modifications and targeting signals may direct 3,3’,4,4’-Tetrabromodiphenyl ether to specific cellular compartments, influencing its interactions with biomolecules .

Propiedades

IUPAC Name |

1,2-dibromo-4-(3,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-9-3-1-7(5-11(9)15)17-8-2-4-10(14)12(16)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGLOWMCGZHYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=C(C=C2)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80877030 | |

| Record name | BDE-77 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93703-48-1 | |

| Record name | 3,3′,4,4′-Tetrabromodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93703-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3',4,4'-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093703481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-77 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-4-(3,4-dibromophenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3',4,4'-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77SUV8J25T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Triethoxy[4-(trifluoromethyl)phenyl]silane](/img/structure/B1589864.png)

![Dichloro[(+/-)-binap]digold(I)](/img/structure/B1589868.png)